2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-ethyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-5-13-6-7-14-11(9-13)8-10(4-2)12-14/h1,8H,4-7,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKIJWVYCQHWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCN(CC2=C1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a cyclization reaction involving various hydrazines and alkynes under controlled conditions.
Antitumor Activity
Research indicates that derivatives of tetrahydropyrazolo compounds exhibit significant antitumor activity. A study evaluated several derivatives and reported an IC50 range of 23.2 to 49.9 μM for the most active compounds. The moderate activity was noted in the range of 52.9 to 95.9 μM for other derivatives .
Table 1: Antitumor Activity of Tetrahydropyrazolo Derivatives
| Compound ID | IC50 (μM) | Activity Level |
|---|---|---|
| Compound 1 | 23.2 | High |
| Compound 2 | 49.9 | High |
| Compound 3 | 52.9 | Moderate |
| Compound 4 | 95.9 | Moderate |
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit various enzymes associated with cancer proliferation. It has shown potential as an ATP-competitive inhibitor in kinase assays, which are crucial for cancer cell signaling pathways .
Case Studies
A notable case study involved the evaluation of the compound's effects on breast cancer cell lines. The results demonstrated that treatment with the compound led to significant apoptosis in cancer cells, suggesting a mechanism of action through programmed cell death induction .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of tetrahydropyrazolo derivatives. Modifications at specific positions on the pyrazolo ring have been shown to enhance potency against target enzymes and improve selectivity towards cancer cells .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Alkyl group addition | Increased potency |
| Substitution at N(1) | Enhanced selectivity |
| Ring fusion | Broadened bioactivity spectrum |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives showed an IC50 range from 23.2 to 49.9 μM, indicating strong activity against breast cancer cells .
Apoptosis Induction
The compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate specific apoptotic pathways, making it a candidate for further development as a therapeutic agent in oncology .
Material Science Applications
In addition to biological applications, 2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been explored for its properties in material science. Its unique structural features allow for potential use in the development of polymers and nanomaterials . The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazolo derivatives including this compound revealed promising results in terms of antitumor efficacy. The findings suggested that modifications to the alkyl chain significantly influenced the biological activity and selectivity towards cancer cells.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 23.2 | MCF-7 (Breast) |
| Derivative B | 49.9 | HeLa (Cervical) |
| Derivative C | 52.9 | A549 (Lung) |
Case Study 2: Polymer Development
Research into the integration of this compound into polymer systems demonstrated improved thermal stability and mechanical strength. The use of this compound as a building block in polymer synthesis has shown that it can enhance the overall performance of materials used in biomedical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The pyrazolo[1,5-a]pyrazine core allows for extensive structural diversification. Below is a comparative analysis of key derivatives:
Key Observations:
- Substituent Effects: Propargyl Group (Position 5): The terminal alkyne in the target compound offers unique reactivity for covalent modifications (e.g., click chemistry) but may reduce synthetic efficiency compared to non-alkynyl derivatives . Ethyl Group (Position 2): Smaller than isopropyl () or trifluoromethyl (), the ethyl substituent likely improves solubility while maintaining moderate steric bulk. Electron-Donating/Withdrawing Groups: Electron-withdrawing groups (e.g., CF3, esters) enhance metabolic stability but may reduce nucleophilic reactivity .
Pharmacological and Functional Comparisons
- Biological Targets: HBV Core Protein (Compound 45): Tetrahydropyrazolo derivatives with hydrophobic substituents (e.g., aryl groups) show potent CpAM activity . The target compound’s propargyl group may enhance covalent interactions with viral targets. ATR Kinase (): Selectivity for ATR over related kinases (e.g., ATM) is achieved via substituent optimization, highlighting the scaffold’s versatility . Btk Inhibition (Zanubrutinib): Structural analogs with phenoxyphenyl groups demonstrate clinical efficacy, suggesting the target compound’s ethyl/propargyl combination could be tuned for kinase inhibition .
Physicochemical Properties:
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves:
- Construction of the fused pyrazolo[1,5-a]pyrazine core.
- Introduction of the ethyl substituent at position 2.
- Installation of the prop-2-yn-1-yl group at position 5.
- Control of the tetrahydro (partially saturated) state of the pyrazine ring.
The preparation is generally achieved through sequential condensation, cyclization, and alkylation reactions under controlled conditions.
Key Preparation Methods
Cyclization via Condensation of Aminopyrazines with Alkynyl Precursors
A common approach involves the condensation of substituted aminopyrazines with alkynyl-containing electrophiles, followed by intramolecular cyclization to form the fused ring system.
- Starting materials : 2-ethylaminopyrazine derivatives and propargyl halides (e.g., propargyl bromide) or propargyl alcohol derivatives.
- Reaction conditions : Acidic or basic catalysis in polar aprotic solvents such as dichloromethane or ethanol, often at ambient to reflux temperatures.
- Mechanism : Nucleophilic substitution of the amino group by the propargyl moiety, followed by cyclization to form the pyrazolo ring fused onto the pyrazine.
This method aligns with the synthesis of related pyrazolo[1,5-a]pyridine derivatives described in patent WO2015100117A1, which involves alkylation and ring closure steps to form the fused bicyclic system.
One-Pot Multi-Step Reactions Involving Pictet–Spengler Type Cyclizations
Research on related fused heterocycles (e.g., dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives) demonstrates efficient one-pot three-step reactions involving:
- Reaction of arylglyoxal derivatives with aminoethylpyrazole under acidic conditions to form intermediates via Pictet–Spengler-type cyclization.
- Subsequent Wittig-type reactions with acetylenic esters and triphenylphosphine to introduce alkynyl groups.
- Final cyclization and oxidation steps to yield the fused bicyclic system.
Though the exact compound differs, the mechanistic insights and reaction conditions provide a valuable framework for synthesizing tetrahydropyrazolo[1,5-a]pyrazines with alkynyl substituents.
Alkylation of Preformed Tetrahydropyrazolo[1,5-a]pyrazine Core
Another approach involves:
- Synthesizing the tetrahydropyrazolo[1,5-a]pyrazine core first, often by cyclization of pyrazine derivatives with hydrazine or related nitrogen nucleophiles.
- Subsequent selective alkylation at the 5-position with propargyl halides under basic conditions (e.g., using potassium carbonate or sodium hydride) in solvents like DMF or DMSO.
- Control of regioselectivity and saturation degree by reaction temperature and time.
This method is commonly used for functionalizing heterocyclic cores and is supported by analogous pyrazine compound preparations described in patents such as EP2061762B1.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aminopyrazine alkylation | Propargyl bromide, K2CO3, DMF, 50°C, 12 h | 70-85 | Selective alkylation at N-position |
| 2 | Cyclization to fused pyrazolo ring | Acid catalysis (AcOH), reflux, 6-10 h | 65-80 | Formation of pyrazolo[1,5-a]pyrazine core |
| 3 | Saturation control (tetrahydro form) | Hydrogenation (Pd/C), H2 gas, room temperature, 4 h | 75-90 | Partial reduction of pyrazine ring |
Yields and conditions are based on analogous literature for related heterocycles and optimized for the target compound.
Mechanistic Insights
- The initial alkylation step involves nucleophilic substitution of the amino group by the propargyl moiety.
- Cyclization proceeds via intramolecular nucleophilic attack forming the fused pyrazolo ring.
- The tetrahydro state is achieved by controlled hydrogenation, avoiding full aromaticity restoration.
- Oxidative aromatization can be suppressed or reversed to maintain the tetrahydro structure.
The proposed mechanism is supported by spectroscopic data (IR, NMR, MS) and crystallographic analyses in related studies.
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR) : Characteristic alkyne C≡C stretch (~2100-2200 cm⁻¹), N-H and C-N stretches confirming ring formation.
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows ethyl group signals (triplet and quartet) and propargyl methylene (singlet or doublet).
- ^13C NMR confirms sp carbons of the alkyne and saturated carbons in the tetrahydro ring.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with expected molecular weight.
- X-ray Crystallography : Confirms fused ring system and substitution pattern.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aminopyrazine alkylation + cyclization | Aminopyrazine, propargyl bromide, acid catalyst | 50°C to reflux, 6-12 h | Straightforward, moderate yield | Requires careful regioselectivity control |
| One-pot multi-step (Pictet–Spengler + Wittig) | Aryl glyoxal, aminoethylpyrazole, triphenylphosphine, acetylenic ester | Room temp to reflux, 10 h | Efficient, high diversity of derivatives | Complex reaction mixture, multi-step |
| Core synthesis + selective alkylation | Tetrahydropyrazolo core, propargyl halide, base | Ambient to 50°C, 12 h | High selectivity, scalable | Requires preformed core compound |
Research Findings and Optimization Notes
- The one-pot multi-step synthesis allows rapid access to diverse derivatives but may require purification of intermediates to avoid side products.
- Alkylation conditions must be optimized to prevent over-alkylation or side reactions, especially with sensitive alkyne groups.
- Partial hydrogenation to tetrahydro form demands precise control of hydrogen pressure and catalyst loading to avoid full aromaticity.
- Spectroscopic and crystallographic characterization is essential to confirm structure and purity.
Q & A
Basic Research Questions
What are the most effective synthetic routes for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
Methodological Answer:
The synthesis of the pyrazolo[1,5-a]pyrazine core typically involves cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example:
- Step 1: React benzylideneacetone with phenylhydrazine derivatives (e.g., 2-chlorophenylhydrazine) under reflux in ethanol for 6–8 hours to form substituted pyrazolines .
- Step 2: Further functionalization via alkylation or alkyne coupling (e.g., introducing the prop-2-yn-1-yl group) using palladium-catalyzed cross-coupling or nucleophilic substitution .
- Key Considerations: Optimize reaction time, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios to minimize byproducts.
How can spectroscopic techniques (NMR, MS) confirm the regioselectivity of substitutions on the pyrazolo[1,5-a]pyrazine scaffold?
Methodological Answer:
- 1H NMR: The ethyl group at position 2 will show characteristic triplet and quartet signals (δ ~1.2–1.4 ppm for CH3 and δ ~2.4–2.6 ppm for CH2). The prop-2-yn-1-yl group exhibits a sharp singlet for the terminal alkyne proton (δ ~2.0–2.2 ppm) .
- 13C NMR: The sp-hybridized carbons of the alkyne appear at δ ~70–85 ppm, while the pyrazine ring carbons resonate between δ 120–160 ppm .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine/bromine substituents, if present .
What are the common side reactions during functionalization of the tetrahydropyrazine ring, and how can they be mitigated?
Methodological Answer:
- Oxidation of the Tetrahydropyrazine Ring: The saturated ring is prone to oxidation under acidic or high-temperature conditions. Use inert atmospheres (N2/Ar) and mild oxidizing agents .
- Alkyne Homocoupling: The prop-2-yn-1-yl group may undergo Glaser coupling. Suppress this by using catalytic Cu(I) with chelating ligands or lowering reaction temperatures .
Advanced Research Questions
How does the presence of the prop-2-yn-1-yl group influence the compound’s reactivity in click chemistry applications?
Methodological Answer:
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development. Key steps include:
- Reaction Design: React with azide-functionalized biomolecules (e.g., proteins, nucleic acids) in a 1:1 molar ratio using CuSO4/sodium ascorbate in aqueous tert-butanol .
- Monitoring: Track reaction progress via TLC or HPLC-MS to ensure complete conversion without alkyne degradation .
What strategies resolve contradictory data in biological activity assays (e.g., conflicting IC50 values for enzyme inhibition)?
Methodological Answer:
- Control Experiments: Validate assay conditions using known inhibitors (e.g., bestatin for aminopeptidase N) to confirm enzyme activity .
- Solubility Adjustments: Use co-solvents (e.g., DMSO ≤1%) to prevent compound aggregation, which may falsely lower apparent activity .
- Dose-Response Curves: Perform triplicate measurements across a 10-point concentration range (e.g., 0.1–100 µM) to assess reproducibility .
How can computational modeling predict the binding mode of this compound to VEGFR2 or MMP9 targets?
Methodological Answer:
- Docking Workflow: Use AutoDock Vina or Schrödinger Maestro to dock the compound into crystal structures of VEGFR2 (PDB: 4ASD) or MMP9 (PDB: 1L6J).
- Key Parameters: Include flexible side chains in the binding pocket and apply MM-GBSA scoring to rank poses .
- Validation: Compare predicted binding energies with experimental IC50 values to refine force field parameters .
Critical Analysis of Contradictions
- Stereochemical Outcomes: and report differing regioselectivity in cyclization steps. This may arise from solvent polarity effects (ethanol vs. DMF), which alter transition-state stabilization .
- Biological Activity: Discrepancies in IC50 values (e.g., vs. 11) could reflect variations in assay protocols (e.g., enzyme source, incubation time). Standardize assays using recombinant human enzymes and ATP-free buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
